molecular formula C19H17ClN4O3S2 B11495188 2-[(5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

2-[(5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11495188
M. Wt: 448.9 g/mol
InChI Key: NLULGAPWWSMOBR-UHFFFAOYSA-N
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Description

2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Nitrophenyl Group: This step involves the coupling of the nitrophenyl group to the triazole ring, often using palladium-catalyzed cross-coupling reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Use of Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Solvents: Solvents such as dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with pathways related to cell division, apoptosis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetophenone: A related compound with similar structural features but different functional groups.

    Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.

    Pyrrole Derivatives: Compounds with a pyrrole ring that are studied for their medicinal properties.

Uniqueness

2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C19H17ClN4O3S2

Molecular Weight

448.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C19H17ClN4O3S2/c1-23-18(12-28-10-14-4-2-3-5-16(14)20)21-22-19(23)29-11-17(25)13-6-8-15(9-7-13)24(26)27/h2-9H,10-12H2,1H3

InChI Key

NLULGAPWWSMOBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CSCC3=CC=CC=C3Cl

Origin of Product

United States

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